molecular formula C80H105N21O27S B12375489 MOG (92 C106), mouse, rat

MOG (92 C106), mouse, rat

Cat. No.: B12375489
M. Wt: 1824.9 g/mol
InChI Key: DXDCKUPARGLTIX-HOGNHCGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MOG (92-106), mouse, rat is a biologically active peptide that corresponds to amino acids 92 to 106 of the myelin oligodendrocyte glycoprotein (MOG) from mice and rats. This peptide is significant in the study of autoimmune diseases, particularly experimental autoimmune encephalomyelitis, a model for multiple sclerosis. Mice with MOG (92-106)-induced experimental autoimmune encephalomyelitis develop extensive B cell reactivity against secondary myelin antigens .

Preparation Methods

Synthetic Routes and Reaction Conditions

MOG (92-106), mouse, rat is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of MOG (92-106), mouse, rat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MOG (92-106), mouse, rat primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the MOG (92-106) peptide itself. During synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

MOG (92-106), mouse, rat is extensively used in scientific research, particularly in the fields of immunology and neuroscience. Its primary application is in the study of experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This peptide is used to induce the disease in animal models, allowing researchers to study the pathogenesis and potential treatments for multiple sclerosis .

In addition to its use in disease models, MOG (92-106) is also employed in studies of B cell and T cell responses, as it induces extensive B cell reactivity and weak T cell responses. This makes it a valuable tool for understanding autoimmune mechanisms and developing immunotherapies .

Mechanism of Action

MOG (92-106), mouse, rat exerts its effects by mimicking a specific fragment of the myelin oligodendrocyte glycoprotein. When introduced into animal models, it induces an autoimmune response characterized by the activation of B cells and the production of antibodies against myelin antigens. This leads to inflammation and demyelination in the central nervous system, mimicking the pathology of multiple sclerosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MOG (92-106), mouse, rat is unique in its ability to induce severe autoimmune responses with extensive B cell reactivity and weak T cell responses. This distinct immunological profile makes it particularly valuable for studying the role of B cells in autoimmune diseases and for developing targeted therapies .

Biological Activity

MOG (92–106), derived from the myelin oligodendrocyte glycoprotein, is a bioactive peptide that plays a significant role in the immune response related to demyelination in the central nervous system (CNS). This peptide is particularly relevant in the study of autoimmune diseases, notably multiple sclerosis (MS). Understanding its biological activity is crucial for developing therapeutic strategies aimed at modulating immune responses in CNS disorders.

MOG (92–106) has the following chemical characteristics:

  • Molecular Formula : C80H105N21O27S
  • Molecular Weight : Approximately 1824.9 g/mol

MOG (92–106) is known to induce T-cell responses, leading to neuroinflammation and demyelination. The peptide activates autoreactive T-cells, which can damage myelin sheaths surrounding neurons. Its immunogenic properties make it a key component in experimental autoimmune encephalomyelitis (EAE) models used for studying MS.

Biological Activity and Immunogenicity

Research indicates that MOG (92–106) interacts with major histocompatibility complex (MHC) molecules, presenting it to T-cells and triggering an immune response. The following table summarizes the immunogenicity of various MOG fragments:

Compound Name Source/Context Unique Features
MOG (1–125)Full-length myelin oligodendrocyte glycoproteinContains full sequence; broader immunogenicity
MOG (35–55)Fragment of myelin oligodendrocyte glycoproteinShorter fragment with distinct immunogenic profile
Myelin Basic ProteinMyelin sheath componentPlays a pivotal role in multiple sclerosis models
Proteolipid ProteinMyelin sheath componentInvolved in demyelination processes

MOG (92–106) stands out due to its specific role in autoimmune responses related to CNS demyelination, providing insights into potential therapeutic approaches for related conditions.

Case Studies and Research Findings

  • EAE Induction Studies :
    • In C57BL/6 mice, immunization with rat MOG led to EAE resembling that induced by rodent MOG 35-55. The study highlighted differences between human and rat MOG, indicating varying pathogenic mechanisms based on the source of the protein .
  • Cytokine Production :
    • Research has shown that MOG (92–106) influences cytokine production, promoting a pro-inflammatory environment. The peptide's interaction with immune cells leads to increased levels of IFN-gamma and IL-13, which are critical in the pathogenesis of MS.
  • Neuroinflammation Regulation :
    • A study investigating cGMP-mediated pathways found that treatment with phosphodiesterase inhibitors modulated neuroinflammation in rat models. This suggests potential therapeutic avenues for controlling inflammation associated with MOG-induced demyelination .

Properties

Molecular Formula

C80H105N21O27S

Molecular Weight

1824.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C80H105N21O27S/c1-40(103)66(101-75(123)52(29-43-14-18-46(104)19-15-43)90-62(108)36-87-61(107)35-88-68(116)50(23-25-63(109)110)91-67(115)48(81)32-64(111)112)78(126)100-59(38-129)77(125)96-54(28-42-11-6-3-7-12-42)72(120)94-53(27-41-9-4-2-5-10-41)70(118)92-49(13-8-26-86-80(83)84)69(117)98-57(33-65(113)114)74(122)97-56(31-45-34-85-39-89-45)73(121)99-58(37-102)76(124)95-55(30-44-16-20-47(105)21-17-44)71(119)93-51(79(127)128)22-24-60(82)106/h2-7,9-12,14-21,34,39-40,48-59,66,102-105,129H,8,13,22-33,35-38,81H2,1H3,(H2,82,106)(H,85,89)(H,87,107)(H,88,116)(H,90,108)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,124)(H,96,125)(H,97,122)(H,98,117)(H,99,121)(H,100,126)(H,101,123)(H,109,110)(H,111,112)(H,113,114)(H,127,128)(H4,83,84,86)/t40-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,66+/m1/s1

InChI Key

DXDCKUPARGLTIX-HOGNHCGESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.